molecular formula C22H19N5O3 B2609980 8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 682761-92-8

8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2609980
CAS No.: 682761-92-8
M. Wt: 401.426
InChI Key: KJWAKGQFAZIJFX-UHFFFAOYSA-N
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Description

8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of purines. Purines are nitrogen-containing heterocycles that are widely distributed in nature and play crucial roles in various biological processes

Preparation Methods

The synthesis of 8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves several steps. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with 1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione under acidic conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes involved in DNA synthesis or repair, leading to the disruption of cellular processes and ultimately cell death . The compound’s effects on cellular pathways, such as apoptosis or cell cycle regulation, are also areas of active research.

Comparison with Similar Compounds

Similar compounds to 8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other purine derivatives, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities

Properties

CAS No.

682761-92-8

Molecular Formula

C22H19N5O3

Molecular Weight

401.426

IUPAC Name

6-(2-methoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H19N5O3/c1-24-19-18(20(28)25(2)22(24)29)26-13-16(14-9-5-4-6-10-14)27(21(26)23-19)15-11-7-8-12-17(15)30-3/h4-13H,1-3H3

InChI Key

KJWAKGQFAZIJFX-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4OC)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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